molecular formula C10H9BrO B6253834 2-(2-bromophenyl)cyclobutan-1-one CAS No. 885700-63-0

2-(2-bromophenyl)cyclobutan-1-one

Cat. No. B6253834
CAS RN: 885700-63-0
M. Wt: 225.1
InChI Key:
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Description

“2-(2-bromophenyl)cyclobutan-1-one” is a chemical compound that likely belongs to the family of cyclobutanone derivatives . It is expected to have a molecular weight of around 225.08 .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a cyclobutanone ring with a 2-bromophenyl group attached. The exact structure would need to be confirmed through techniques such as X-ray crystallography .


Chemical Reactions Analysis

Cyclobutanones, including “this compound”, can undergo a variety of chemical reactions. These may include reactions with nucleophiles, electrophiles, and radicals . The specific reactions that “this compound” can undergo would depend on its exact structure and the reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Based on similar compounds, it is likely to have a molecular weight of around 225.08 . Other properties such as melting point, boiling point, and solubility would need to be determined experimentally.

Scientific Research Applications

2-BPCO has a variety of applications in scientific research. It has been used as a model compound for studying the reactivity of cyclobutanes, as well as for the study of the structure and reactivity of cyclobutane-based molecules. It has also been used in the synthesis of other cyclic compounds, such as cyclobutyl ethers and cyclobutyl amines. Additionally, 2-BPCO has been used in the synthesis of polycyclic aromatic hydrocarbons, which are important in the study of the structure and reactivity of polycyclic aromatic compounds.

Mechanism of Action

Target of Action

Cyclobutane motifs, which are prevalent in this compound, are known to be crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry . They are prevalent in various drugs and drug prototypes such as boceprevir and nalbuphine, exhibiting distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties .

Mode of Action

The [2 + 2] cycloaddition is unequivocally the primary and most commonly used method for synthesizing cyclobutanes . This method involves the application of different reaction mechanisms in the chemical synthesis of selected cyclobutane-containing natural products .

Biochemical Pathways

Cyclobutane-containing secondary metabolites are biosynthesized by a range of organisms from land plants to marine life forms, indicating the importance of cyclobutane in biological evolution . These structures exhibit diverse biological activities with potential medicinal value .

Pharmacokinetics

Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve admet properties .

Result of Action

Cyclobutane motifs are known to serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry .

Action Environment

The compound’s predicted boiling point is 2941±400 °C, and its predicted density is 1522±006 g/cm3 , which may provide some insights into its stability under different environmental conditions.

Advantages and Limitations for Lab Experiments

2-BPCO is a versatile compound, and its use in laboratory experiments has a number of advantages. Its low melting and boiling points make it easy to handle, and its low cost makes it an attractive choice for laboratory experiments. Additionally, its reactivity and versatility make it a useful compound for a variety of laboratory experiments.
The main limitation of 2-BPCO is its instability. It is prone to decomposition, and must be handled carefully to ensure that it is not exposed to light or heat. Additionally, it is sensitive to moisture, and must be stored in an airtight container to prevent it from degrading.

Future Directions

There are a number of potential future directions for 2-BPCO. It could be used in the synthesis of other cyclic compounds, such as cyclobutene derivatives and cyclobutane derivatives. Additionally, it could be used to study the reactivity of cyclobutanes, as well as the structure and reactivity of polycyclic aromatic compounds. Finally, it could be used as a model compound for the study of the reactivity of other cyclobutanes.

Synthesis Methods

2-BPCO can be synthesized using a two-step method. The first step is the preparation of 1-bromo-2-phenylcyclobutane, which is then oxidized with a strong oxidizing agent such as potassium permanganate or chromium trioxide. The product of the oxidation reaction is 2-BPCO. This method is simple, efficient, and cost-effective, making it a popular choice for the synthesis of 2-BPCO.

Safety and Hazards

The safety and hazards associated with “2-(2-bromophenyl)cyclobutan-1-one” would depend on its exact properties. It’s important to handle all chemical compounds with care and use appropriate personal protective equipment .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-bromophenyl)cyclobutan-1-one involves the bromination of 2-phenylcyclobutanone followed by a Friedel-Crafts acylation reaction.", "Starting Materials": [ "2-phenylcyclobutanone", "Bromine", "Acetic anhydride", "Aluminum chloride", "Methanol", "Water" ], "Reaction": [ "Bromination of 2-phenylcyclobutanone with bromine in methanol and water to yield 2-(2-bromophenyl)cyclobutanone", "Friedel-Crafts acylation of 2-(2-bromophenyl)cyclobutanone with acetic anhydride and aluminum chloride to yield 2-(2-bromophenyl)cyclobutan-1-one" ] }

CAS RN

885700-63-0

Molecular Formula

C10H9BrO

Molecular Weight

225.1

Purity

95

Origin of Product

United States

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